N,N-dimethyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-sulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Receptor Selectivity and Polypharmacological Approach
The research on N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has highlighted their potential as selective ligands for the 5-HT7 receptor. These compounds have shown promise for extending a polypharmacological approach to treat complex diseases, demonstrating distinct antidepressant-like and pro-cognitive properties in vivo. This includes the identification of potent and selective 5-HT7 receptor antagonists, as well as multimodal 5-HT/dopamine receptor ligands, which could have therapeutic potential for treating CNS disorders (Canale et al., 2016).
Chemical Properties and Reactivity
Another dimension of research on related sulfonamide compounds involves their polarographic behavior and structural analysis. Studies have explored the reducibility and electron densities of sulfoxides and sulfides, providing insights into their chemical reactivity and potential applications in synthetic chemistry (Johansson & Wendsjö, 1983).
Synthetic Applications
The utility of computer-assisted automated synthesis apparatus for modifying the sulfonamide moiety has been proven, especially in the context of anti-asthmatic activity. This showcases the importance of such compounds in the rapid development of new therapeutic agents (Kuwahara et al., 1995).
Functionalized Sulfonamides Synthesis
Research has also focused on creating functionalized N 1 -[(2,6-dimethyl-4-oxo-4 H-pyran-3-yl)carbonyl]-1-arylsulfonamide and 3-(arylsulfonyl)-6-methyl-2 H-1,3-oxazine-2,4(3 H)-dione derivatives. These efforts highlight the potential for novel sulfonamide and 1,3-oxazine derivatives in various scientific and therapeutic applications (Alizadeh et al., 2008).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Properties
IUPAC Name |
N,N-dimethyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S2/c1-14(2)20(17,18)16-7-4-11(5-8-16)10-19-12-13-6-9-15(12)3/h6,9,11H,4-5,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGIBFHLKKIZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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